Diethyl 2-(4-hydroxyphenyl)-4,6-dioxo-5-(phenylcarbamoyl)cyclohexane-1,3-dicarboxylate is a synthetic organic compound with the molecular formula and a molecular weight of approximately 467.47 g/mol. This compound is classified as a dicarboxylate and contains both phenolic and carbamoyl functional groups, making it of interest in various chemical and pharmaceutical applications. The compound is also known by its CAS number 10223-93-5 and has been studied for its potential biological activities.
The synthesis of diethyl 2-(4-hydroxyphenyl)-4,6-dioxo-5-(phenylcarbamoyl)cyclohexane-1,3-dicarboxylate typically involves several key steps:
Technical details regarding specific reaction conditions (e.g., temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often proprietary or vary based on laboratory practices.
The molecular structure of diethyl 2-(4-hydroxyphenyl)-4,6-dioxo-5-(phenylcarbamoyl)cyclohexane-1,3-dicarboxylate features:
The structural representation can be depicted through its canonical SMILES notation: CCOC(=O)C(C(=O)C(=O)N(c1ccccc1)C(C(=O)OCC)C(=O)OCC) .
Diethyl 2-(4-hydroxyphenyl)-4,6-dioxo-5-(phenylcarbamoyl)cyclohexane-1,3-dicarboxylate can participate in various chemical reactions:
These reactions are significant for modifying the compound for specific applications in pharmaceuticals or materials science.
Quantitative data on its biological activity would require further empirical studies.
Relevant analyses include spectral data (NMR, IR) confirming functional groups and structural integrity.
Diethyl 2-(4-hydroxyphenyl)-4,6-dioxo-5-(phenylcarbamoyl)cyclohexane-1,3-dicarboxylate has potential applications in:
Further research into its efficacy and safety profiles will enhance understanding of its potential applications in medicine and industry.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7